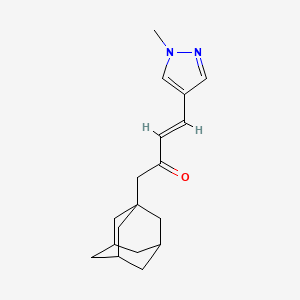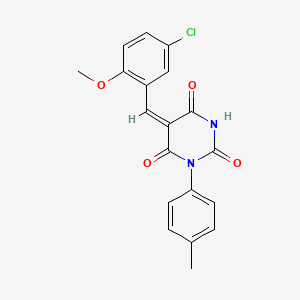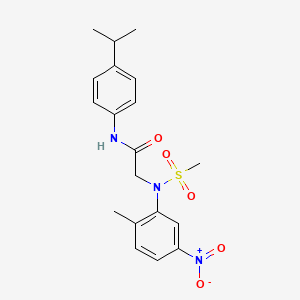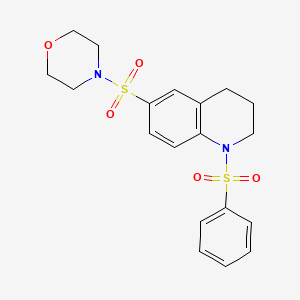![molecular formula C14H14F5NO3 B4625178 2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B4625178.png)
2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate
Vue d'ensemble
Description
2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and neuroscience.
Applications De Recherche Scientifique
Fluoropolymer Manufacturing and Environmental Impact
Fluoropolymer manufacturing, associated with chemicals similar to "2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate," is a significant source of per- and polyfluoroalkyl substances (PFASs) emissions. Research by Song et al. (2018) on one of China's major fluoropolymer manufacturing facilities revealed the complex environmental fate of PFASs, including novel chemical formulas detected in surface waters and sediments. This study underscores the need for further research to understand the life-cycle emissions of low-molecular-weight PFASs from fluoropolymers, highlighting the environmental impact of these substances (Song et al., 2018).
Biotransformation and Toxicology
The biotransformation and toxicological evaluation of fluorinated compounds, such as 2,3,3,3-tetrafluoropropene (a compound structurally related to the one ), provide insights into their metabolic pathways and potential health impacts. Schuster et al. (2008) studied the biotransformation of HFO-1234yf in rodents, identifying various metabolites and suggesting a low degree of biotransformation in these models (Schuster et al., 2008).
Antibacterial Agents
Fluorinated compounds often exhibit significant biological activities. For instance, Chu et al. (1986) explored the synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents, revealing that specific fluorophenyl substitutions enhance antibacterial potency. This research indicates the potential of fluorinated compounds in developing new antibacterial drugs (Chu et al., 1986).
Synthesis and Chemical Reactions
The synthesis and reactions of fluorinated compounds are pivotal for their application in various domains, including pharmaceuticals and materials science. Pimenova et al. (2003) reported on the synthesis of a fluorinated compound through reactions with aniline and other agents, demonstrating the versatility of fluorinated compounds in chemical synthesis (Pimenova et al., 2003).
Propriétés
IUPAC Name |
2,2,3,3-tetrafluoropropyl 5-(3-fluoroanilino)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F5NO3/c15-9-3-1-4-10(7-9)20-11(21)5-2-6-12(22)23-8-14(18,19)13(16)17/h1,3-4,7,13H,2,5-6,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBNVAHYLDHGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CCCC(=O)OCC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-allyl-5-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4625099.png)

![2-[(cycloheptylamino)methyl]benzoic acid hydrochloride](/img/structure/B4625107.png)

![N-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625128.png)
![N-(4-chlorophenyl)-N'-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4625137.png)

![N-cyclohexyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B4625151.png)
![2-(2,2-dimethylpropanoyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4625183.png)

![N-3-isoxazolyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4625202.png)
![N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4625203.png)
![(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4625213.png)